Antimicrobial Efficacy in Poultry Processing
In a direct head-to-head comparison under simulated commercial water chilling conditions, trisodium phosphate (TSP) demonstrated significantly superior antimicrobial efficacy against Campylobacter and Salmonella on duck and chicken meat compared to sodium hypochlorite (SH). TSP achieved reductions of 1.2–6.6 log CFU/cm² for both pathogens, with some treatments reaching below the limit of detection, whereas SH only achieved reductions of 0.2–1.5 log CFU/cm² and never reached the limit of detection [1].
| Evidence Dimension | Log reduction in bacterial population (CFU/cm²) |
|---|---|
| Target Compound Data | Trisodium phosphate (TSP) at 8–12% (w/v), pH 11.5: 1.2–6.6 log CFU/cm² reduction for Campylobacter and Salmonella |
| Comparator Or Baseline | Sodium hypochlorite (SH) at 40–60 ppm, pH 5.5: 0.2–1.5 log CFU/cm² reduction for Campylobacter and Salmonella |
| Quantified Difference | TSP achieved up to 6.6 log reduction vs. 1.5 log for SH; TSP treatments frequently reduced pathogens below the limit of detection, a result not achieved by SH. |
| Conditions | Simulated commercial water chilling (4°C, 10 min contact time); duck and chicken meat inoculated with Campylobacter and Salmonella cocktails. |
Why This Matters
For procurement in poultry processing, TSP provides a quantifiably higher level of pathogen control than sodium hypochlorite, which is critical for meeting food safety standards and reducing the risk of foodborne illness.
- [1] Meredith, H., et al. (2015). Trisodium phosphate and sodium hypochlorite are more effective as antimicrobials against Campylobacter and Salmonella on duck as compared to chicken meat. International Journal of Food Microbiology, 203, 109-115. View Source
